

Technical Guide: Structure-Activity Relationship of 2-Chloro-5-Alkoxy pyridine Derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine

CAS No.: 1517584-12-1

Cat. No.: B2624786

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Executive Summary: The Scaffold at a Glance

The 2-chloro-5-alkoxy pyridine moiety is a "privileged structure" in medicinal chemistry. It serves a dual purpose:

- **Pharmacophoric Element:** In neuroactive agents (e.g., epibatidine analogues), the pyridine nitrogen and the 2-chloro substituent are critical for receptor binding via electrostatic and halogen-bonding interactions.
- **Synthetic Handle:** The distinct reactivity profiles of the C2-chlorine (susceptible to and Pd-catalyzed coupling) and the C5-alkoxy group (tunable lipophilicity and steric bulk) allow for rapid library generation.

This guide dissects the SAR of this scaffold, providing evidence-based rules for optimization.

Structural Dissection & SAR Logic

The biological activity of this scaffold is governed by three primary vectors: the electronic influence of the pyridine nitrogen, the leaving group/halogen bonding potential at C2, and the steric/lipophilic profile of the C5-alkoxy chain.

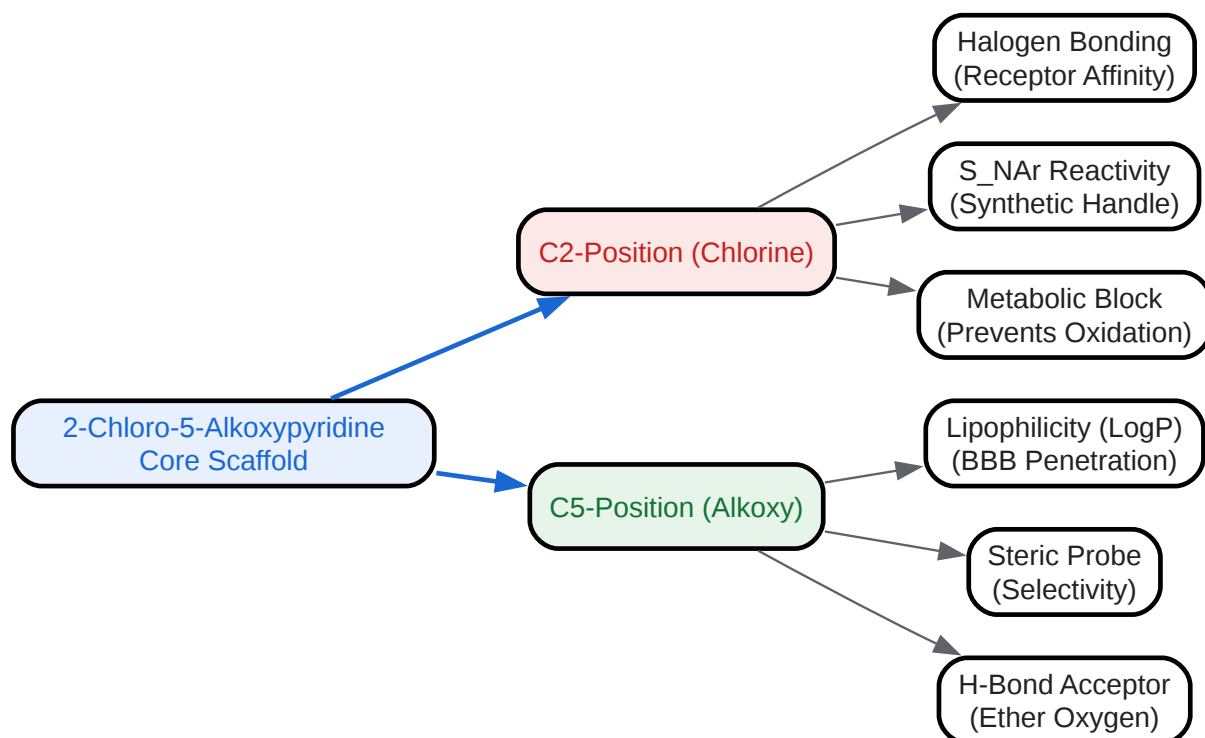
The C2-Position: Chlorine[1]

- **Halogen Bonding:** In nicotinic acetylcholine receptor (nAChR) ligands, the C2-chlorine often occupies a hydrophobic pocket. It can participate in halogen bonding with backbone carbonyls of the receptor.
- **Bioisosterism:** Replacing Cl with F often retains efficacy but alters metabolic stability and pKa. Replacing Cl with H usually results in a dramatic loss of affinity (often >100-fold), confirming the steric or electronic necessity of the substituent.
- **Reactivity (Synthetic):** The C2-Cl is activated for Nucleophilic Aromatic Substitution () by the adjacent ring nitrogen. This allows the 2-chloro-5-alkoxypyridine to serve as a precursor for 2-amino-5-alkoxypyridines (kinase inhibitors).

The C5-Position: Alkoxy Group

- **Hydrogen Bond Acceptor (HBA):** The ether oxygen acts as a weak HBA. Its position relative to the pyridine nitrogen (meta) defines the pharmacophore's electrostatic potential surface.
- **Lipophilicity (LogP) Tuning:**
 - **Methoxy (-OMe):** Baseline lipophilicity. Often metabolically labile (O-demethylation).
 - **Ethoxy/Propoxy:** Increases LogP, improving Blood-Brain Barrier (BBB) penetration for CNS targets.
 - **Complex Ethers (e.g., pyrrolidinyl-methoxy):** Critical for high-affinity nAChR binding. The basic nitrogen in the side chain interacts with a complementary anionic site (e.g., Asp residue) in the receptor.

Visualization: SAR Interaction Map



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Figure 1: Functional dissection of the 2-chloro-5-alkoxy pyridine scaffold showing key SAR vectors.

Case Study: nAChR Ligands (Epibatidine Analogues)

The most authoritative data on this scaffold comes from the development of radioligands for nicotinic acetylcholine receptors (nAChRs).

Comparative Potency Data

The following table illustrates how modifications to the 2-chloro and 5-alkoxy positions affect binding affinity (

) and lipophilicity.

Compound ID	2-Position (R1)	5-Position (R2)	Target	Ki (nM)	LogD (pH 7.4)	Notes
Epibatidine	Cl	- (Bicyclic amine)		0.026	-	Natural Product Reference
A-85380	H	O-Azetidinyl		0.05	-1.8	Low BBB permeability
2-F-A-85380	F	O-Azetidinyl		0.01	-1.5	High affinity, used in PET
2-Cl-5-PM	Cl	O-Pyrrolidinyl-Me		0.004	1.6	Optimal Lead
Des-Cl	H	O-Pyrrolidinyl-Me		4.5	0.9	Loss of potency without Halogen

Analysis:

- The "Chlorine Effect": Comparing 2-Cl-5-PM to Des-Cl reveals a >1000-fold loss in affinity when the chlorine is removed. This validates the critical role of the halogen in the binding pocket.
- Alkoxy Chain Optimization: The transition from simple alkoxy to pyrrolidinyl-methoxy (in 2-Cl-5-PM) introduces a cationic center that mimics the acetylcholine nitrogen, drastically improving potency.

Experimental Protocols

Synthesis of 2-Chloro-5-alkoxypyridines

Objective: To synthesize 2-chloro-5-(2-methoxyethoxy)pyridine via Mitsunobu coupling or alkylation.

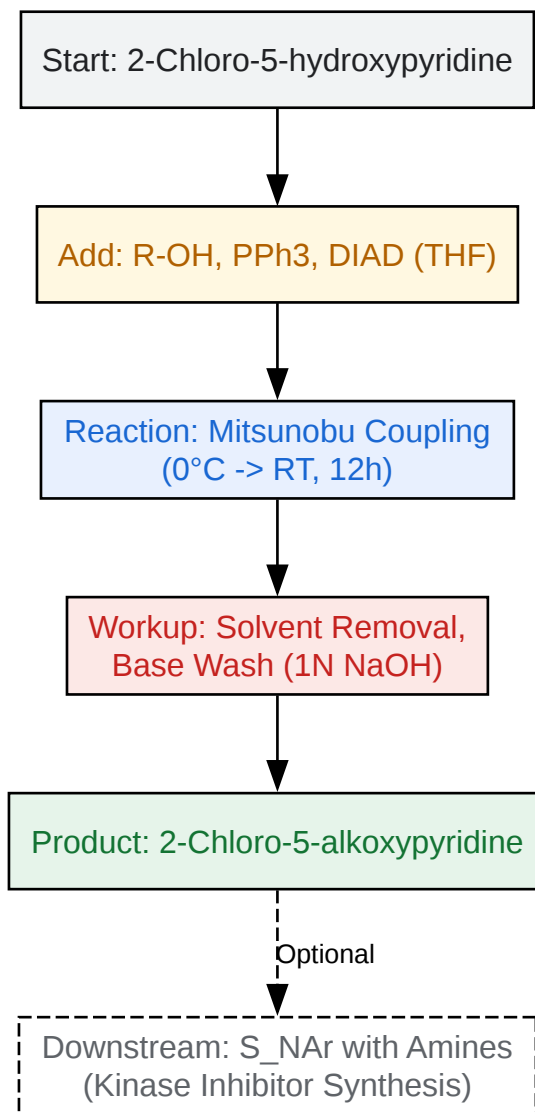
Reagents:

- 2-Chloro-5-hydroxypyridine (1.0 eq)
- 2-Methoxyethanol (1.2 eq)
- Triphenylphosphine (, 1.5 eq)
- Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
- Solvent: Anhydrous THF

Protocol:

- Dissolution: Charge a flame-dried round-bottom flask with 2-chloro-5-hydroxypyridine (10 mmol) and (15 mmol) in anhydrous THF (50 mL). Cool to 0°C under .
- Addition: Add 2-methoxyethanol (12 mmol).
- Coupling: Dropwise add DIAD (15 mmol) over 20 minutes, maintaining temperature <5°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Concentrate in vacuo. Redissolve residue in , wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over .
- Purification: Flash column chromatography on silica gel.

Synthetic Workflow Diagram



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Figure 2: Mitsunobu etherification workflow for generating 5-alkoxy derivatives.

Strategic Recommendations for Drug Design

- **Metabolic Stability:** If the 5-alkoxy group is a simple methoxy (-OMe), it is a high-risk site for metabolic O-dealkylation. Recommendation: Deuterate the methoxy group () or extend to a difluoromethoxy () to block metabolism while retaining electronics.

- Solubility: The 2-chloro-5-alkoxypyridine core is lipophilic. To improve aqueous solubility, incorporate polar motifs (e.g., morpholine, piperazine) at the terminus of the alkoxy chain.
- Scaffold Hopping: If the 2-chloro pyridine is patent-blocked, consider the 3-chloro-6-alkoxypyridazine system. It maintains similar vector geometry but alters the H-bond acceptor profile of the ring nitrogens.

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Sources

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